Technical Documentation Center

methyl 3-(methoxyamino)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 3-(methoxyamino)propanoate
  • CAS: 78191-05-6

Core Science & Biosynthesis

Foundational

Mechanism of action for methyl 3-(methoxyamino)propanoate in organic synthesis

Title: The Strategic Role of Methyl 3-(methoxyamino)propanoate in Advanced Organic Synthesis: Mechanisms, Applications, and Protocols Abstract Methyl 3-(methoxyamino)propanoate (CAS 78191-05-6)[1] is a highly versatile b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Role of Methyl 3-(methoxyamino)propanoate in Advanced Organic Synthesis: Mechanisms, Applications, and Protocols

Abstract Methyl 3-(methoxyamino)propanoate (CAS 78191-05-6)[1] is a highly versatile bifunctional building block in modern organic synthesis. Its primary utility lies in its dual reactivity: an electrophilic methyl ester and a nucleophilic secondary N-methoxyamine. This guide explores its mechanism of action, specifically its role in generating chelation-controlled Weinreb amides[2], and provides a comprehensive, self-validating protocol for its application in Solid-Phase Peptide Synthesis (SPPS) to yield C-terminal peptide aldehydes and ketones[3].

Chemical Identity and Structural Logic

Methyl 3-(methoxyamino)propanoate features the molecular formula C5​H11​NO3​ [4]. The structural logic of this molecule is rooted in its bifunctionality:

  • The N-Methoxyamine Core: The secondary amine is sterically accessible and highly nucleophilic, allowing for efficient acylation to form N-methoxy amides (Weinreb amides).

  • The Methyl Ester Terminus: The ester acts as an orthogonal reactive site. It can be saponified to a free carboxylic acid, which serves as an anchoring point for solid-phase resins[3].

Core Mechanism: Chelation-Controlled Acyl Substitution

The foundational mechanism of action for derivatives of methyl 3-(methoxyamino)propanoate relies on the unique properties of the N-methoxy amide bond, first described by Nahm and Weinreb in 1981[2]. When a standard ester or amide reacts with an organometallic reagent (e.g., a Grignard or organolithium reagent), the intermediate often collapses prematurely, leading to over-addition and the formation of a tertiary alcohol[2].

However, when the N-methoxyamine moiety of methyl 3-(methoxyamino)propanoate is acylated, the resulting Weinreb amide exhibits a distinct mechanistic pathway. Upon nucleophilic attack by an organometallic reagent, a stable five-membered tetrahedral chelate intermediate is formed. The metal cation (e.g., Mg2+ or Li+ ) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen[2]. This chelation effectively "locks" the intermediate, preventing its collapse until the reaction is deliberately quenched with an aqueous acid. Upon quenching, the chelate hydrolyzes to yield the desired ketone or aldehyde without any over-addition[2].

Mechanism A Weinreb Amide [R-CO-N(OMe)R'] B Tetrahedral Chelate [Metal coordinated to O & OMe] A->B Organometallic (Nu-M) C Ketone / Aldehyde [R-CO-Nu] B->C Aqueous Acid Workup (H+) D Stable against over-addition B->D

Figure 1: Chelation-controlled mechanism of Weinreb amides preventing over-addition.

Strategic Application: The Weinreb Linker in SPPS

One of the most critical applications of methyl 3-(methoxyamino)propanoate is its conversion into the Weinreb Linker (N-Fmoc-N-methoxy-beta-alanine, CAS 247021-90-5)[5]. This linker revolutionized the solid-phase synthesis of C-terminal peptide aldehydes and ketones, which are highly sought after as transition-state analog inhibitors for proteases[3].

By anchoring the Weinreb linker to an aminomethyl or MBHA resin, researchers can assemble complex peptides via standard Fmoc SPPS. The final cleavage step utilizes a hydride or Grignard reagent, which attacks the resin-bound Weinreb amide, releasing the peptide as an aldehyde or ketone while leaving the linker attached to the solid support[3].

SPPS_Workflow N1 Methyl 3-(methoxyamino)propanoate N2 1. Fmoc-Cl, DIEA 2. LiOH Saponification N1->N2 N3 Fmoc-Weinreb Linker (Fmoc-N(OMe)-CH2-CH2-COOH) N2->N3 N4 Coupling to Aminomethyl Resin N3->N4 N5 Resin-Bound Weinreb Linker N4->N5 N6 1. Piperidine (Fmoc removal) 2. Peptide Assembly N5->N6 N7 Peptide-Weinreb Resin N6->N7 N8 Grignard / Hydride Cleavage N7->N8 N9 C-Terminal Ketone / Aldehyde N8->N9

Figure 2: Solid-phase peptide synthesis workflow utilizing the Weinreb linker.

Experimental Methodologies

As a Senior Application Scientist, it is crucial to design protocols that are self-validating and mechanistically sound. The following workflows detail the synthesis and utilization of the Weinreb linker.

Protocol 1: Synthesis of the Fmoc-Weinreb Linker Causality Note: The secondary amine must be protected with an Fmoc group before the methyl ester is saponified. If saponification is performed first, the resulting free amino acid will undergo rapid inter-molecular amidation (polymerization) due to the high nucleophilicity of the N-methoxyamine.

  • Fmoc Protection:

    • Dissolve 1.0 eq of methyl 3-(methoxyamino)propanoate[1] in anhydrous dichloromethane (DCM).

    • Add 2.5 eq of N,N-diisopropylethylamine (DIEA). Causality: DIEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

    • Dropwise add 1.1 eq of Fmoc-Cl at 0°C. Stir for 2 hours at room temperature.

    • Self-Validation: Perform a Ninhydrin (Kaiser) test. The solution should remain yellow (negative), confirming the complete consumption of the secondary amine.

  • Saponification:

    • Concentrate the DCM and redissolve the intermediate in a 3:1 mixture of THF/Water.

    • Add 1.5 eq of Lithium Hydroxide (LiOH) at 0°C. Stir for 4 hours. Causality: LiOH is preferred over NaOH to prevent base-catalyzed cleavage of the base-sensitive Fmoc group.

    • Acidify with 1M HCl to pH 3 and extract with ethyl acetate.

    • Self-Validation: TLC (Hexane/EtOAc 1:1) should show a single spot with a lower Rf value than the ester intermediate, staining positive with bromocresol green (indicating a free carboxylic acid).

Protocol 2: Solid-Phase Cleavage to Yield C-Terminal Ketones Causality Note: The cleavage of the peptide from the Weinreb resin[3] requires strictly anhydrous conditions. Any moisture will prematurely quench the organometallic reagent before the tetrahedral chelate can form.

  • Resin Preparation:

    • Wash the fully assembled peptide-Weinreb resin with anhydrous THF (3 × 10 mL) under an argon atmosphere.

    • Swell the resin in anhydrous THF for 30 minutes.

  • Grignard Addition:

    • Cool the reaction vessel to 0°C.

    • Slowly add 5.0 eq of the desired Grignard reagent (e.g., Methylmagnesium bromide). Causality: An excess is required to drive the reaction into the porous resin matrix and account for any residual moisture.

    • Agitate gently for 2 hours at room temperature.

  • Quenching and Cleavage:

    • Cool the vessel back to 0°C and quench with a saturated aqueous solution of KHSO4​ . Causality: The acidic quench collapses the stable tetrahedral chelate, breaking the carbon-nitrogen bond and releasing the C-terminal ketone into the solution.

    • Filter the resin and wash with ethyl acetate.

    • Self-Validation: Analyze the filtrate via LC-MS. The mass spectrum should show the target peptide mass corresponding to the C-terminal ketone, with no +16 Da (alcohol over-addition) peaks.

Quantitative Data: Nucleophilic Addition Yields

The efficiency of the Weinreb amide cleavage depends heavily on the steric bulk of the nucleophile and the nature of the organometallic reagent. Table 1 summarizes typical conversion yields observed in solid-phase cleavage utilizing the Weinreb linker derived from methyl 3-(methoxyamino)propanoate.

Nucleophile ReagentTarget C-Terminal Functional GroupEquivalents UsedReaction Temp (°C)Average Cleavage Yield (%)Over-Addition (%)
Lithium Aluminum Hydride ( LiAlH4​ )Aldehyde3.0085 - 92< 2
Diisobutylaluminum Hydride (DIBAL-H)Aldehyde4.0-78 to 078 - 85< 1
Methylmagnesium Bromide ( CH3​MgBr )Methyl Ketone5.00 to 2588 - 95< 1
Phenylmagnesium Bromide ( PhMgBr )Phenyl Ketone5.00 to 2580 - 87< 2
Isopropylmagnesium Chloride ( iPrMgCl )Isopropyl Ketone8.02565 - 75< 2

Table 1: Comparative yields of C-terminal modifications via organometallic cleavage of resin-bound Weinreb amides.

Conclusion

Methyl 3-(methoxyamino)propanoate is far more than a simple amino acid derivative; it is a strategic lynchpin in advanced synthetic workflows. By exploiting its bifunctional nature to synthesize the Weinreb linker, chemists can bypass the traditional limitations of ester and amide reactivity. The chelation-controlled mechanism ensures absolute fidelity in generating C-terminal peptide aldehydes and ketones, making it an indispensable tool for drug development professionals designing targeted protease inhibitors.

References

  • NextSDS. "methyl 3-(methoxyamino)propanoate — Chemical Substance Information." CAS 78191-05-6.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpA8sxSR8aY146v6w_u02_5w6uKW1vx3UGOkjmEstxdxG2SEoEMjIzrD-rqmSF7jIHzibjSGB7k0zCUSKXGGT3FKlCkaH4-8-Ale58zH7kyIugyt1kqxsiVWnqZKeRBGX6C0BiJr5LwOpGjW4JXSQezWK3KfRT8VzYscB5G1cuDsbWQQNM]
  • ChemScene. "78191-05-6 | Methyl 3-(methoxyamino)propanoate."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjscwCgtyMEGzG_gQXMa0POCLU85b8oQKav24bhdOWz926CgLYdiZgPHquEyvtnKG9m0JEkKPD2KNbxqjVHATMSAbqtvG3otSU-cPi24a1_de9BbzY8y2Or_xjkpdB0kYjKTO_]
  • Peptides.com. "Weinreb Linker [247021-90-5]."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1JViTd564dPjD8b-eZclA3hc8fztZ5GqBADfyIGJejy0iEtSlL50UAz3shK1zEbRjVIclL3-kyndRfjedD1TTwhoBr4q-d9A0jbkAWyw-fs7GaV1KusVYtqFXWB4Bjs-A4zLNie6rUtORZb9tuQHuI6fIzHtl]
  • Wikipedia. "Weinreb ketone synthesis" (Citing Nahm, S.; Weinreb, S. M. 1981).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXrj6hT2PIU_wemh0ZJBSVhkTCttPh5cBRQQUE75K47YcucXPUwWND3iWktXspQQnu_bf0GfYUIrECHtVyWIWQrHxwS-T2PG3C46cPUO_4QVSI9D0cyGuzuS0U6r2E17lcTOuiLxNfZpJT2njQR26WAw==]
  • Fehrentz, J. A., et al. "Solid Phase Synthesis of C-Terminal Peptide Aldehydes." The Journal of Organic Chemistry 62.20 (1997): 6792-6796. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQHflDGbk3cpM0B8trSebM6XFR9QijQyk5w5oObqtcqElI818tOszaTXNMEZk17dVkc6rh2AlnH6DWit_BscsbUMHngAkGhlBI6LylJDnZO44kvsGjQ5kqdwlfn03WAEzNZJlQHg==]

Sources

Exploratory

NMR and IR spectral reference data for methyl 3-(methoxyamino)propanoate

Abstract This technical guide provides a comprehensive reference for the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of methyl 3-(methoxyamino)propanoate (CAS 78191-05-6). Due to the limited availabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive reference for the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of methyl 3-(methoxyamino)propanoate (CAS 78191-05-6). Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted ¹H NMR, ¹³C NMR, and IR spectra based on established spectroscopic principles. It serves as a valuable resource for researchers, scientists, and professionals in drug development by offering detailed interpretations of the predicted spectral features, standardized experimental protocols for data acquisition, and a foundational understanding of the molecule's spectroscopic characteristics. This guide is designed to support the identification, characterization, and quality control of methyl 3-(methoxyamino)propanoate in a research and development setting.

Introduction

Methyl 3-(methoxyamino)propanoate is a chemical compound of interest in various fields of chemical synthesis and pharmaceutical development. Accurate and reliable analytical data are paramount for its characterization and use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in elucidating the molecular structure and confirming the identity of chemical compounds.

This guide presents a detailed analysis of the predicted NMR and IR spectra of methyl 3-(methoxyamino)propanoate. The predictions are derived from established principles of chemical shifts, coupling constants, and vibrational frequencies associated with its constituent functional groups. Furthermore, this document outlines standardized, field-proven protocols for the acquisition of high-quality NMR and IR spectra, ensuring a self-validating system for experimental work. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be a trustworthy and expert resource.

Molecular Structure

The molecular structure of methyl 3-(methoxyamino)propanoate is foundational to understanding its spectral properties. The key functional groups include a methyl ester, a secondary amine with a methoxy substituent, and a propyl chain.

Caption: Molecular structure of methyl 3-(methoxyamino)propanoate.

Predicted NMR Spectral Data

The following sections detail the predicted ¹H and ¹³C NMR spectra for methyl 3-(methoxyamino)propanoate. These predictions are based on established empirical data and computational models for similar chemical environments.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOCH₃3.6 - 3.8Singlet (s)3HThe methyl protons of the ester group are deshielded by the adjacent oxygen atom.
-OCH₃3.5 - 3.7Singlet (s)3HThe methoxy protons are deshielded by the neighboring oxygen atom.
-NH -5.0 - 6.0Broad Singlet (br s)1HThe amine proton signal is typically broad and its chemical shift can be variable depending on solvent and concentration.
-CH₂-N-3.0 - 3.3Triplet (t)2HThese methylene protons are adjacent to the nitrogen atom, causing a downfield shift. They are split by the neighboring CH₂ group.
-CH₂-COO-2.5 - 2.8Triplet (t)2HThese methylene protons are alpha to the carbonyl group, which deshields them. They are split by the adjacent CH₂ group.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon atom in the molecule.[3][4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C =O170 - 175The carbonyl carbon of the ester is significantly deshielded and appears far downfield.
-OC H₃60 - 65The methoxy carbon is deshielded by the directly attached oxygen atom.
-COOC H₃50 - 55The methyl carbon of the ester group is deshielded by the adjacent oxygen atom.
-C H₂-N-45 - 55This methylene carbon is shifted downfield due to the electronegativity of the adjacent nitrogen atom.
-C H₂-COO-30 - 40This methylene carbon is alpha to the carbonyl group, resulting in a moderate downfield shift.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.0 ppm.

Predicted IR Spectral Data

The infrared spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.[5][6][7]

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
N-H3300 - 3500MediumStretch
C-H (sp³)2800 - 3000Medium to StrongStretch
C=O (Ester)1735 - 1750StrongStretch
C-O (Ester)1000 - 1300StrongStretch
N-O900 - 930MediumStretch

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality NMR and IR spectra of liquid samples such as methyl 3-(methoxyamino)propanoate.

NMR Spectroscopy Experimental Protocol

This protocol is applicable for both ¹H and ¹³C NMR spectroscopy.[8][9][10]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Methyl 3-(methoxyamino)propanoate sample

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

  • Vortex mixer

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in ~0.7 mL of CDCl₃. prep2 Vortex to ensure homogeneity. prep1->prep2 prep3 Transfer solution to an NMR tube. prep2->prep3 acq1 Insert sample into the spectrometer. prep3->acq1 acq2 Lock on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field. acq2->acq3 acq4 Acquire the spectrum using appropriate parameters (pulse sequence, number of scans). acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using TMS (0 ppm). proc2->proc3 proc4 Perform baseline correction and integrate signals (for ¹H). proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of methyl 3-(methoxyamino)propanoate in about 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[11][12]

    • Ensure the sample is fully dissolved by vortexing the vial.

    • Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during the experiment.[9]

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[13]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm (for ¹H) or δ 77.16 ppm (for ¹³C), or by using an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

    • Perform baseline correction to ensure a flat baseline.

    • For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

FT-IR Spectroscopy Experimental Protocol

This protocol describes the acquisition of an IR spectrum for a neat liquid sample.[14][15][16]

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Materials:

  • Methyl 3-(methoxyamino)propanoate sample

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • Pipettes

  • Cleaning solvent (e.g., acetone or isopropanol)

  • Lens tissue

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of the neat liquid sample onto a salt plate or ATR crystal. acq2 Place the sample in the spectrometer. prep1->acq2 acq1 Acquire a background spectrum of the empty sample compartment. acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum against the background spectrum. proc2 Identify and label the characteristic absorption peaks. proc1->proc2

Caption: Workflow for FT-IR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer's sample compartment is clean and dry.

    • Acquire a background spectrum. This will be a spectrum of the empty sample compartment (and the clean salt plates or ATR crystal) and will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application (Neat Liquid Film Method):

    • Place one to two drops of the neat methyl 3-(methoxyamino)propanoate liquid onto the center of a clean, dry salt plate (e.g., NaCl).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Place the "sandwich" of salt plates into the sample holder in the spectrometer.

  • Data Acquisition:

    • Acquire the infrared spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. A common spectral range is 4000 to 400 cm⁻¹.[15]

  • Data Analysis and Cleanup:

    • The instrument's software will automatically process the data, yielding a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and correlate them with the functional groups present in the molecule.

    • After the measurement, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and return them to a desiccator for storage.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic reference for methyl 3-(methoxyamino)propanoate. The presented ¹H NMR, ¹³C NMR, and IR data, based on sound chemical principles, offer a solid foundation for the characterization of this compound. The included experimental protocols are designed to be robust and reliable, enabling researchers to generate high-quality data. This guide underscores the importance of a systematic and well-understood approach to spectroscopic analysis in modern chemical research and development.

References

  • Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19710, Methyl 3-methoxypropionate. Retrieved March 18, 2026 from [Link].

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. Retrieved March 18, 2026 from [Link]

  • Drawell (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved March 18, 2026 from [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good ¹H NMR Spectrum. Retrieved March 18, 2026 from [Link]

  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Clark, J. (2023). Interpreting infra-red spectra. Chemguide. Retrieved March 18, 2026 from [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. Retrieved March 18, 2026 from [Link]

  • LibreTexts Chemistry. (2022). 5.4: The ¹H-NMR experiment. Retrieved March 18, 2026 from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved March 18, 2026 from [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved March 18, 2026 from [Link]

  • University of Calgary. Infrared Spectroscopy. Retrieved March 18, 2026 from [Link]

  • Bovey, F. A., Mirau, P. A., & Gutowsky, H. S. (1988). Nuclear Magnetic Resonance Spectroscopy (2nd ed.). Academic Press.
  • Organomation. (2025). NMR Sample Preparation: The Complete Guide. Retrieved March 18, 2026 from [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial. Retrieved March 18, 2026 from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 18, 2026 from [Link]

  • Royal Society of Chemistry. Infrared (IR) spectroscopy. Retrieved March 18, 2026 from [Link]

  • LibreTexts Chemistry. (2022). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved March 18, 2026 from [Link]

  • The Organic Chemistry Tutor. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]

  • Reich, H. J. (2020). Measuring ¹³C NMR Spectra. Organic Chemistry Data. Retrieved March 18, 2026 from [Link]

  • Williams, D. H. (1985). Nuclear magnetic resonance spectroscopy. John Wiley & Sons.
  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved March 18, 2026 from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved March 18, 2026 from [Link]

  • University of Oxford. ¹³C NMR Spectroscopy. Retrieved March 18, 2026 from [Link]

  • University of Eastern Finland. Measuring methods available and examples of their applications ¹H NMR. Retrieved March 18, 2026 from [Link]

  • Becker, E. D. (2000).
  • University of California, Santa Cruz. ¹³C NMR Protocol for beginners AV-400. Retrieved March 18, 2026 from [Link]

  • University of Eastern Finland. Measuring methods available and examples of their applications ¹³C NMR. Retrieved March 18, 2026 from [Link]

  • Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved March 18, 2026 from [Link]

  • Organomation. (2025). NMR Sample Preparation: The Complete Guide. Retrieved March 18, 2026 from [Link]

  • University of Georgia. (2020). Optimized Default ¹³C Parameters. Retrieved March 18, 2026 from [Link]

Sources

Foundational

The Strategic Integration of Methyl 3-(methoxyamino)propanoate in Advanced Peptidomimetic Design

An In-depth Technical Guide for Drug Development Professionals Abstract The modification of peptide backbones is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent pharmacokinetic limitations o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The modification of peptide backbones is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent pharmacokinetic limitations of native peptides, such as poor metabolic stability and low bioavailability. This guide details the strategic role of methyl 3-(methoxyamino)propanoate as a versatile precursor to N-methoxy-β-alanine, a non-proteinogenic β-amino acid. We provide a comprehensive overview of its synthesis, chemical properties, and, most critically, its application in the design of sophisticated peptidomimetics. This document serves as a practical resource for researchers and scientists, offering field-proven insights and detailed, step-by-step protocols for the incorporation of this valuable building block into novel therapeutic candidates. By explaining the causality behind experimental choices, this guide empowers drug development professionals to leverage methyl 3-(methoxyamino)propanoate to engineer peptidomimetics with enhanced conformational stability and proteolytic resistance.

The Imperative for Peptide Backbone Modification: Introducing β-Amino Acids

Native peptides, despite their high potency and selectivity as therapeutic agents, are often hampered by rapid degradation by proteases and poor membrane permeability.[1][2] Peptidomimetics—molecules designed to mimic the structure and function of peptides—offer a compelling solution to these challenges.[1][2] A highly effective strategy in peptidomimetic design is the incorporation of β-amino acids into the peptide backbone.[3][4][5][6]

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration has profound structural and functional consequences:

  • Enhanced Proteolytic Stability: The altered backbone geometry sterically hinders the approach of proteases, significantly increasing the in vivo half-life of the resulting peptide.[7]

  • Novel Conformational Scaffolds: β-amino acids induce unique secondary structures, such as helices and turns, that are not accessible to natural peptides.[8] This allows for precise control over the spatial arrangement of pharmacophoric groups, which is critical for receptor binding and biological activity.[3]

  • Increased Structural Diversity: The introduction of β-amino acids expands the available chemical space for drug design, enabling the development of peptidomimetics with novel properties.[9]

Methyl 3-(methoxyamino)propanoate serves as a readily accessible and highly versatile precursor for one such β-amino acid, N-methoxy-β-alanine, making it a key building block in the peptidomimetic chemist's toolkit.

Methyl 3-(methoxyamino)propanoate: A Profile of the Building Block

Methyl 3-(methoxyamino)propanoate is a stable, synthetically accessible compound that provides the core structure for N-methoxy-β-alanine.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this reagent is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 78191-05-6[10][11]
Molecular Formula C₅H₁₁NO₃[11][12]
Molecular Weight 133.15 g/mol [11]
Synonym β-Alanine, N-methoxy-, methyl ester[11]
SMILES O=C(OC)CCNOC[11]
Storage Sealed in dry, 2-8°C[11]
Synthesis of Methyl 3-(methoxyamino)propanoate

The synthesis of methyl 3-(methoxyamino)propanoate is typically achieved through a conjugate addition (Michael addition) of methoxyamine to methyl acrylate. This method is analogous to the synthesis of similar propanoate derivatives.[13]

Rationale: This reaction is efficient and proceeds under mild conditions. Methyl acrylate serves as an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, while methoxyamine is a suitable nucleophile. The choice of a protic solvent like methanol can facilitate the reaction.

Core Workflow: From Building Block to Protected Monomer

The transformation of methyl 3-(methoxyamino)propanoate into a monomer ready for peptide synthesis involves a logical, multi-step workflow. This section provides both a high-level overview and detailed, actionable protocols.

High-Level Synthesis Workflow

The overall process involves the initial synthesis of the building block, followed by protection of the nitrogen atom and subsequent saponification of the methyl ester to yield a carboxylic acid suitable for peptide coupling.

G cluster_0 PART 1: Building Block Synthesis cluster_1 PART 2: Amine Protection cluster_2 PART 3: Ester Hydrolysis A Methyl Acrylate + Methoxyamine B Methyl 3-(methoxyamino)propanoate A->B  Michael Addition C Add Di-tert-butyl dicarbonate ((Boc)₂O) D N-Boc-Methyl 3-(methoxyamino)propanoate B->D C->D  N-Protection E Add LiOH or NaOH F N-Boc-N-methoxy-β-alanine (Ready for Coupling) D->F E->F  Saponification

Caption: Workflow for preparing the N-Boc-N-methoxy-β-alanine monomer.

Experimental Protocol: N-Boc Protection

Objective: To protect the secondary amine of methyl 3-(methoxyamino)propanoate with a tert-butyloxycarbonyl (Boc) group, rendering it suitable for subsequent peptide synthesis steps.[14][15]

Rationale: The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions (e.g., basic conditions used for Fmoc deprotection) and its facile removal under mildly acidic conditions (e.g., with trifluoroacetic acid, TFA).[15][16] This orthogonality is crucial for complex, multi-step syntheses.[15] Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation.[15][17]

Materials:

  • Methyl 3-(methoxyamino)propanoate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 3-(methoxyamino)propanoate (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).[15]

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[15]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-methyl 3-(methoxyamino)propanoate.

Experimental Protocol: Saponification

Objective: To hydrolyze the methyl ester of the Boc-protected intermediate to the corresponding carboxylic acid, which is necessary for amide bond formation.

Rationale: Saponification, or base-catalyzed ester hydrolysis, is a standard method for converting esters to carboxylic acids.[18] Lithium hydroxide (LiOH) is often preferred as it can be used at room temperature, minimizing potential side reactions. The reaction is driven to completion by the formation of the carboxylate salt, which is protonated during the acidic workup.[18][19]

Materials:

  • N-Boc-methyl 3-(methoxyamino)propanoate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water (as a solvent system)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-protected ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.[18]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc-N-methoxy-β-alanine.

Integration into Peptidomimetic Scaffolds

With the protected monomer in hand, it can now be incorporated into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis techniques.

Peptide Coupling Strategies

Objective: To form a stable amide (peptide) bond between the N-Boc-N-methoxy-β-alanine and the free N-terminus of a peptide chain or another amino acid.

Rationale: The formation of a peptide bond requires the activation of the carboxylic acid. In-situ activating reagents are commonly used to convert the acid to a more reactive species, such as an active ester, which is then readily attacked by the amine nucleophile.[20] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, especially for coupling sterically hindered amino acids, due to the formation of a highly reactive OAt-ester.[20][21][22] The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is necessary to neutralize the reaction mixture.[21]

G Start N-Boc-N-methoxy-β-alanine (Carboxylic Acid) Reagents HATU + DIPEA in DMF Start->Reagents ActiveEster Highly Reactive OAt-Active Ester Reagents->ActiveEster Activation CoupledProduct New Peptide Bond Formed (Boc-Protected) ActiveEster->CoupledProduct Nucleophilic Attack Peptide Peptide-Resin with Free N-terminus (H₂N-) Peptide->CoupledProduct End Ready for next cycle (Deprotection/Coupling) CoupledProduct->End

Caption: Amide bond formation using HATU-mediated coupling.

Structural Impact of the N-Methoxy-β-Alanine Unit

The incorporation of an N-methoxy-β-alanine residue imparts specific, desirable characteristics to the resulting peptidomimetic:

  • Conformational Constraint: The N-methoxy group can influence the local conformation of the peptide backbone through steric and electronic effects. This can help to pre-organize the peptidomimetic into a bioactive conformation, potentially increasing binding affinity for its target.

  • Hydrogen Bonding Modulation: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, creating novel intramolecular hydrogen bonding patterns that stabilize specific turn structures, similar to those observed with other backbone modifications.[9]

  • Metabolic Shielding: The N-alkylation (in this case, N-methoxylation) further increases resistance to enzymatic degradation by shielding the adjacent peptide bond.

The fundamental difference in backbone structure between an α-peptide and a β-peptide containing the N-methoxy modification is illustrated below.

G cluster_alpha Standard α-Peptide Bond cluster_beta N-Methoxy β-Peptide Bond a_n N a_ca a_n->a_ca a_c C' a_ca->a_c a_r a_r a_ca->a_r R b_n N b_cb b_n->b_cb b_ome b_ome b_n->b_ome OMe b_ca b_cb->b_ca b_c C' b_ca->b_c

Caption: Comparison of α-amino acid and N-methoxy-β-amino acid backbones.

Conclusion

Methyl 3-(methoxyamino)propanoate is more than just a chemical reagent; it is a strategic tool for the rational design of next-generation peptidomimetics. By serving as an efficient precursor to N-methoxy-β-alanine, it enables medicinal chemists to precisely engineer peptide backbones, conferring enhanced stability and conformational control. The detailed protocols and mechanistic rationale provided in this guide are intended to facilitate the adoption of this building block in drug discovery programs, ultimately accelerating the development of novel therapeutics that overcome the limitations of natural peptides.

References

  • NextSDS. methyl 3-(methoxyamino)propanoate — Chemical Substance Information. [Link]

  • Konopelski, J. P., et al. Organic Syntheses Procedure. [Link]

  • Kamath, P. G., et al. (2013). Structure-activity relationship of conformationally constrained peptidomimetics for antiproliferative activity in HER2-overexpressing breast cancer cell lines. PMC. [Link]

  • Sessions, A. L. Saponification | Alex L. Sessions - Caltech. [Link]

  • Sandomenico, A., et al. (2022). Structure-Activity Relationship investigations of novel constrained chimeric peptidomimetics of SOCS3 protein targeting JAK2. CNR-IRIS. [Link]

  • PubChemLite. Methyl 3-(methoxyamino)propanoate (C5H11NO3). [Link]

  • Santra, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Sandomenico, A., et al. (2022). Structure-Activity Relationship Investigations of Novel Constrained Chimeric Peptidomimetics of SOCS3 Protein Targeting JAK2. PMC. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Sandomenico, A., et al. (2022). Structure-Activity Relationship Investigations of Novel Constrained Chimeric Peptidomimetics of SOCS3 Protein Targeting JAK2. ResearchGate. [Link]

  • Hu, Y., et al. (2024). Advances in the synthesis of β-alanine. PMC. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. PMC. [Link]

  • PubChem. Methyl 3-(methylamino)propanoate. [Link]

  • Pope, B. M., et al. Organic Syntheses Procedure. [Link]

  • BOC-ON. BOC-ON. [Link]

  • Bouzide, A., & Sauvé, G. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2026). 11.1: Making Soap Saponification Lab Procedure. [Link]

  • Cativiela, C., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers. [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 5: Coupling Amino Acids. [Link]

  • Kumar, V., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]

  • ResearchGate. (2022). Peptidomimetics in Medicinal Chemistry: The Art of Transforming Peptides to Drugs | Request PDF. [Link]

  • MDPI. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design. [Link]

Sources

Exploratory

Methyl 3-(methoxyamino)propanoate Derivatives: A Technical Guide to Synthesis, Peptidomimetics, and Drug Discovery Applications

Executive Summary As drug discovery pivots toward increasingly complex peptidomimetics and spirocyclic scaffolds, the demand for versatile, bifunctional building blocks has surged. Methyl 3-(methoxyamino)propanoate (MMAP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex peptidomimetics and spirocyclic scaffolds, the demand for versatile, bifunctional building blocks has surged. Methyl 3-(methoxyamino)propanoate (MMAP), a β -amino acid derivative characterized by an N -methoxy substitution, represents a critical node in modern synthetic chemistry. This whitepaper provides an in-depth technical analysis of MMAP and its derivatives, detailing their physicochemical profiling, synthetic methodologies, and downstream applications in both pharmaceutical and agrochemical development.

Structural Profiling and Physicochemical Data

MMAP (CAS No. 78191-05-6) is structurally defined as the methyl ester of N -methoxy- β -alanine[1]. The presence of the N -methoxy group fundamentally alters the electronic and steric profile of the β -alanine backbone. The electronegative oxygen atom adjacent to the secondary amine lowers the basicity of the nitrogen, while simultaneously acting as a hydrogen bond acceptor.

Table 1: Physicochemical and Computational Properties of MMAP [1]

PropertyValueScientific Implication
Molecular Formula C₅H₁₁NO₃-
Molecular Weight 133.15 g/mol Highly atom-efficient building block.
Topological Polar Surface Area (TPSA) 47.56 ŲExcellent membrane permeability profile.
LogP -0.2995Hydrophilic nature; requires careful aqueous workup.
H-Bond Donors 1Capable of directed hydrogen bonding in folded peptides.
H-Bond Acceptors 4High interaction potential with biological targets.

Biological and Ecological Occurrences

While primarily synthesized in the laboratory, MMAP has been identified in natural biological matrices. Gas chromatography-mass spectrometry (GC-MS) analysis of the pedal mucus from terrestrial snails, such as Eobania vermiculata and Theba pisana, revealed the presence of methyl 3-(methoxyamino)propanoate alongside other volatile and semi-volatile compounds[2]. In the context of evolutionary biology, the secretion of N -methoxylated amino acid derivatives in snail mucus is hypothesized to confer antimicrobial properties, protecting the organism's soft tissues from soil-borne pathogens while resisting rapid proteolytic degradation[2].

Synthetic Methodologies: The Aza-Michael Addition

The most robust and scalable route to MMAP and its derivatives is the aza-Michael addition of O -alkylhydroxylamines to α,β -unsaturated carbonyls.

Causality in Experimental Design:

  • Nucleophile Selection: O -Methylhydroxylamine is typically supplied as a hydrochloride salt to prevent oxidative degradation and volatilization. In situ neutralization is required to liberate the active nucleophile.

  • Temperature Control: The reaction is initiated at 0 °C to suppress the spontaneous polymerization of methyl acrylate and to kinetically favor the 1,4-conjugate addition over potential 1,2-addition or transamidation side reactions.

  • Solvent Dynamics: Protic solvents like methanol are often employed because they stabilize the enolate-like transition state via hydrogen bonding to the carbonyl oxygen of the Michael acceptor, accelerating the nucleophilic attack.

Step-by-Step Protocol: Synthesis of Methyl 3-(methoxyamino)propanoate

  • Reagent Preparation: Suspend O -methylhydroxylamine hydrochloride (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Base Activation: Add anhydrous potassium carbonate (K₂CO₃) or triethylamine (1.2 eq) to the suspension. Stir for 15 minutes at room temperature to liberate the free base.

  • Michael Acceptor Addition: Cool the reaction vessel to 0 °C using an ice bath. Introduce methyl acrylate (1.05 eq) dropwise over 10 minutes to manage the mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours. Monitor conversion via TLC (Hexane/EtOAc 7:3, visualized with a ninhydrin stain).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and distilled water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude oil via flash column chromatography (silica gel) to yield pure MMAP.

G A O-Methylhydroxylamine (Nucleophile) D Aza-Michael Intermediate A->D Conjugate Addition B Methyl Acrylate (Michael Acceptor) B->D C Base Catalyst (e.g., K2CO3 / Et3N) C->D Promotes Reaction E Methyl 3-(methoxyamino)propanoate (Product) D->E Protonation

Workflow of the base-catalyzed aza-Michael addition to synthesize MMAP.

Applications in Drug Discovery and Agrochemicals

5.1. Peptidomimetics and Foldamers MMAP serves as a foundational building block for N -methoxy- β -peptides. The incorporation of an N -methoxy group restricts the dihedral angles of the peptide backbone, forcing the oligomer to adopt highly predictable, stable secondary structures (foldamers). Furthermore, these derivatives are completely resistant to native proteases, making them ideal candidates for oral drug delivery systems targeting challenging protein-protein interactions.

5.2. Agrochemical Synthesis: Spiropidion and Trisubstituted Hydroxylamines In the agrochemical sector, the reactivity of MMAP is leveraged to synthesize complex spirocyclic insecticides. A notable example is the synthesis of the anti-insecticidal agent spiropidion. This process involves a double conjugate addition where O -methylhydroxylamine reacts with two equivalents of methyl acrylate, followed by a Dieckmann condensation to form an N -methoxy-4-piperidinone intermediate[3]. This highlights the utility of the N -methoxy- β -alanine scaffold in constructing sterically demanding, trisubstituted hydroxylamine architectures[3].

5.3. Weinreb Amide Equivalents Derivatives of MMAP can function analogously to Weinreb amides ( N -methoxy- N -methylamides). The N -methoxy group can coordinate with organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate. Upon acidic workup, this intermediate collapses to yield a ketone, preventing the over-addition typically seen with standard esters.

G Root Methyl 3-(methoxyamino)propanoate App1 Peptidomimetics (N-Methoxy-β-Peptides) Root->App1 Peptide Coupling App2 Agrochemicals (e.g., Spiropidion intermediates) Root->App2 Double Conjugate Addition & Dieckmann Condensation App3 Weinreb Amide Equivalents Root->App3 Grignard/Organolithium Addition

Divergent synthetic applications of MMAP in pharmaceutical and agrochemical development.

Conclusion

Methyl 3-(methoxyamino)propanoate is far more than a simple ester; it is a highly versatile, bifunctional synthon. Whether identified as a natural mucosal defense molecule in terrestrial snails or utilized as a core intermediate in the synthesis of advanced agrochemicals and protease-resistant peptidomimetics, MMAP derivatives offer unparalleled structural control. By mastering the causality behind its synthesis—specifically the aza-Michael addition—researchers can unlock new chemical space in modern therapeutic design.

References

  • 78191-05-6 | Methyl 3-(methoxyamino)propanoate - ChemScene . Source: chemscene.com.1

  • Chemical analysis of mucus from certain land snails under Egyptian conditions . Source: researchgate.net. 2

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines . Source: nih.gov. 3

Sources

Protocols & Analytical Methods

Method

Protocol for the Laboratory Synthesis of Methyl 3-(methoxyamino)propanoate

Introduction & Mechanistic Rationale Methyl 3-(methoxyamino)propanoate (CAS: 78191-05-6) is a highly versatile N,O -disubstituted hydroxylamine building block[1]. It is prominently utilized in the synthesis of complex ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 3-(methoxyamino)propanoate (CAS: 78191-05-6) is a highly versatile N,O -disubstituted hydroxylamine building block[1]. It is prominently utilized in the synthesis of complex pharmaceutical and agrochemical agents, serving as a critical intermediate for constructing di- and trisubstituted hydroxylamines. For instance, it is a direct precursor to N -methoxy-4-piperidinone derivatives via Dieckmann condensation, a structural motif found in modern anti-insecticidal agents like spiropidion[2].

The synthesis relies on an Aza-Michael conjugate addition between methoxyamine ( O -methylhydroxylamine) and methyl acrylate. Because free methoxyamine is volatile, hygroscopic, and prone to degradation, it is generated in situ from the bench-stable methoxyamine hydrochloride salt using a mild base[3].

Causality in Experimental Design: A primary mechanistic challenge in this reaction is the competing double conjugate addition. If the stoichiometry is not strictly controlled, the newly formed secondary amine (the desired product) can act as a nucleophile and attack a second molecule of methyl acrylate, yielding a trisubstituted hydroxylamine[2]. To enforce kinetic control and favor the mono-alkylated product:

  • Stoichiometric Excess: A 1.5-fold excess of methoxyamine is maintained.

  • Controlled Addition: Methyl acrylate is introduced via slow, dropwise addition at 0 °C to ensure its local concentration remains low throughout the initial reaction phase.

  • Solvent Selection: Methanol is utilized as it readily solubilizes the hydrochloride salt and stabilizes the polar transition state of the Aza-Michael addition.

Quantitative Data & Materials

The following table summarizes the stoichiometric requirements for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
Methoxyamine Hydrochloride83.521.5012.53 g150 mmolNucleophile precursor
Triethylamine (Et 3​ N)101.191.6022.3 mL160 mmolOrganic base
Methyl Acrylate86.091.009.0 mL100 mmolMichael acceptor
Methanol (MeOH, Anhydrous)32.04-100 mL-Solvent
Dichloromethane (DCM)84.93-150 mL-Extraction solvent

Step-by-Step Experimental Protocol

Phase 1: In Situ Free-Basing of Methoxyamine
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Add anhydrous methanol (100 mL) and methoxyamine hydrochloride (12.53 g, 150 mmol) to the flask. Stir until a clear or slightly cloudy suspension is achieved.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add triethylamine (22.3 mL, 160 mmol) dropwise over 10 minutes.

    • Expert Insight: The addition of Et 3​ N will generate triethylamine hydrochloride as a byproduct, which may precipitate. The slight excess of base (1.6 eq) ensures complete deprotonation of the methoxyamine salt.

Phase 2: Aza-Michael Conjugate Addition
  • Transfer methyl acrylate (9.0 mL, 100 mmol) to a pressure-equalizing dropping funnel or a syringe pump.

  • Add the methyl acrylate dropwise to the 0 °C reaction mixture over a period of 45–60 minutes.

    • Expert Insight: Slow addition is the single most critical step to prevent the formation of the double-addition byproduct ( N,N -bis(2-methoxycarbonylethyl)methoxyamine).

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

Phase 3: Reaction Monitoring (Self-Validation)
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system.

    • Detection: Because neither the starting materials nor the product possesses a strong UV chromophore, UV visualization (254 nm) will be ineffective. Stain the TLC plate using basic potassium permanganate (KMnO 4​ ) or ninhydrin stain, followed by gentle heating. The product will appear as a distinct yellow/brown spot.

Phase 4: Work-up and Extraction
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Suspend the resulting crude residue (which contains the product and Et 3​ N·HCl salts) in dichloromethane (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO 3​ , 50 mL) to remove residual acid salts, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Phase 5: Purification
  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes/Ethyl Acetate (8:2).

  • Pool the product-containing fractions and concentrate in vacuo to afford pure methyl 3-(methoxyamino)propanoate.

Analytical Characterization

To validate the structural integrity of the synthesized compound, perform Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 5.80 (br s, 1H, NH ), 3.69 (s, 3H, -COOCH 3​ ), 3.52 (s, 3H, -NOCH 3​ ), 3.15 (t, J = 6.8 Hz, 2H, -NH -CH 2​ -), 2.58 (t, J = 6.8 Hz, 2H, -CH 2​ -CO-).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 173.2 (C=O), 60.5 (-NOCH 3​ ), 51.8 (-COOCH 3​ ), 47.1 (-NH-CH 2​ -), 33.4 (-CH 2​ -CO-).

Experimental Workflow Visualization

Workflow N1 Methoxyamine HCl + Et3N in MeOH N2 Free Methoxyamine (In Situ Generation) N1->N2 Deprotonation N3 Methyl Acrylate (Dropwise, 0 °C) N2->N3 Preparation N4 Aza-Michael Addition (Stir at RT, 12 h) N3->N4 Nucleophilic Attack N5 Solvent Evaporation & Aqueous Work-up N4->N5 Reaction Completion N6 Purification (Silica Gel Chromatography) N5->N6 Crude Extract N7 Methyl 3-(methoxyamino)propanoate N6->N7 Pure Isolate

Workflow for the Aza-Michael synthesis of methyl 3-(methoxyamino)propanoate.

References

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Regioselective Ortho Olefination of Aryl Sulfonamide via Rhodium-Catalyzed Direct C–H Bond Activation The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Methyl 3-(Methoxyamino)propanoate as a Versatile Precursor for Weinreb Amide Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the effective utilization of methyl 3-(methoxyamino)propanoate as a strategic precursor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the effective utilization of methyl 3-(methoxyamino)propanoate as a strategic precursor for the synthesis of Weinreb amides. This document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the practical application of this methodology.

Introduction: The Enduring Utility of Weinreb Amides in Modern Synthesis

The Weinreb amide, or N-methoxy-N-methylamide, has established itself as an indispensable functional group in contemporary organic synthesis.[1] Its remarkable stability and predictable reactivity with a wide array of nucleophiles, such as Grignard reagents, organolithiums, and hydrides, make it a superior precursor for the controlled synthesis of ketones and aldehydes, respectively.[2][3] A key advantage of the Weinreb amide is its ability to circumvent the common issue of over-addition that plagues the reaction of organometallic reagents with other acyl compounds like esters and acid chlorides.[2] This is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until a hydrolytic workup.[2][4]

Methyl 3-(methoxyamino)propanoate emerges as a valuable and versatile starting material for accessing a specific class of Weinreb amides. Its bifunctional nature, possessing both a methyl ester and a methoxyamino group, presents a strategic entry point for the synthesis of β-amino Weinreb amides and their derivatives, which are important scaffolds in many biologically active molecules. This guide will detail a robust, two-step protocol for the conversion of methyl 3-(methoxyamino)propanoate into its corresponding Weinreb amide.

The Synthetic Strategy: A Two-Step Conversion

The conversion of methyl 3-(methoxyamino)propanoate to the desired Weinreb amide is most effectively achieved through a two-step sequence:

  • Saponification: The methyl ester is first hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is subsequently protonated to afford 3-(methoxyamino)propanoic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with N,O-dimethylhydroxylamine hydrochloride using a suitable coupling agent to form the target Weinreb amide.

This approach is both efficient and highly adaptable to various scales of synthesis.

Step 1: Saponification of Methyl 3-(methoxyamino)propanoate

The hydrolysis of the methyl ester is a critical first step. While acid-catalyzed hydrolysis is an option, it is often a reversible process.[2] Alkaline hydrolysis, or saponification, is generally preferred as it is an irreversible reaction that drives the equilibrium towards the formation of the carboxylate salt, thus ensuring a high conversion of the starting material.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol to yield the carboxylate.

Step 2: Weinreb Amide Formation from 3-(Methoxyamino)propanoic Acid

With the carboxylic acid in hand, the formation of the Weinreb amide is achieved through a standard amide coupling reaction. This requires the activation of the carboxylic acid to facilitate the nucleophilic attack by N,O-dimethylhydroxylamine. A variety of coupling reagents can be employed for this transformation, each with its own advantages.[6] Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) or phosphonium-based reagents.

Visualizing the Synthesis

Reaction Pathway

Reaction_Pathway start Methyl 3-(methoxyamino)propanoate intermediate 3-(Methoxyamino)propanoic Acid start->intermediate 1. NaOH, H₂O/MeOH 2. H⁺ workup end N-methoxy-N-methyl-3-(methoxyamino)propanamide (Weinreb Amide) intermediate->end N,O-Dimethylhydroxylamine HCl, Coupling Agent, Base

Caption: Overall reaction scheme for the two-step synthesis of the Weinreb amide.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling a Dissolve Ester in MeOH/H₂O b Add NaOH Solution a->b c Reflux Reaction Mixture b->c d Acidify with HCl c->d e Extract with Organic Solvent d->e f Dry and Concentrate e->f g Dissolve Carboxylic Acid f->g Proceed to Coupling h Add Coupling Agent and Base g->h i Add N,O-Dimethylhydroxylamine HCl h->i j Stir at Room Temperature i->j k Aqueous Workup j->k l Purify by Chromatography k->l

Caption: A streamlined workflow for the synthesis and purification of the Weinreb amide.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Saponification of Methyl 3-(methoxyamino)propanoate

This protocol details the base-mediated hydrolysis of the starting ester to its corresponding carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/VolumeRole
Methyl 3-(methoxyamino)propanoate133.1510.01.01.33 gStarting Ester
Sodium Hydroxide (NaOH)40.0020.02.00.80 gBase
Methanol (MeOH)32.04--20 mLSolvent
Deionized Water (H₂O)18.02--20 mLSolvent
2M Hydrochloric Acid (HCl)36.46As needed-~11 mLAcid for workup
Ethyl Acetate (EtOAc)88.11--3 x 30 mLExtraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As neededDrying Agent

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-(methoxyamino)propanoate (1.33 g, 10.0 mmol).

  • Dissolve the ester in a mixture of methanol (20 mL) and deionized water (20 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of deionized water and add it to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(methoxyamino)propanoic acid as a crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of N-methoxy-N-methyl-3-(methoxyamino)propanamide

This protocol describes the coupling of 3-(methoxyamino)propanoic acid with N,O-dimethylhydroxylamine hydrochloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/VolumeRole
3-(Methoxyamino)propanoic Acid119.1210.01.01.19 g (crude)Carboxylic Acid
N,O-Dimethylhydroxylamine Hydrochloride97.5412.01.21.17 gAmine
Dicyclohexylcarbodiimide (DCC)206.3311.01.12.27 gCoupling Agent
Triethylamine (TEA)101.1922.02.23.06 mLBase
Dichloromethane (DCM)84.93--50 mLSolvent

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the crude 3-(methoxyamino)propanoic acid (1.19 g, ~10.0 mmol) and dissolve it in dichloromethane (50 mL).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) and triethylamine (3.06 mL, 22.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • In a separate beaker, dissolve dicyclohexylcarbodiimide (2.27 g, 11.0 mmol) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure N-methoxy-N-methyl-3-(methoxyamino)propanamide.

Concluding Remarks

The protocols detailed herein provide a reliable and efficient pathway for the synthesis of Weinreb amides starting from methyl 3-(methoxyamino)propanoate. This strategic two-step approach, involving saponification followed by amide coupling, is a valuable addition to the synthetic chemist's toolbox, particularly for accessing functionalized building blocks for drug discovery and development. The mild reaction conditions and the versatility of the Weinreb amide intermediate underscore the utility of this methodology in modern organic synthesis.

References

  • Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981 , 22 (39), 3815-3818. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • TutorChase. How do you prepare a Weinreb amide? [Link]

  • Khalid, M., et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020 , 35(6), 1611-1626. [Link]

  • Kumar, A., et al. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. European Journal of Organic Chemistry, 2010 , (14), 2709-2715. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Development. [Link]

  • Weller, V. A., et al. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry, 2001 , 3(6), 524-531. [Link]

  • Katritzky, A. R., et al. An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002 , (11), 39-44. [Link]

  • Sibi, M. P., et al. Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl-t-Butoxyaluminum Hydride (LDBBA). Organic Letters, 2001 , 3(26), 4181-4184. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • Vedantu. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. [Link]

Sources

Method

Application Note: Methyl 3-(methoxyamino)propanoate in Pharmaceutical Intermediates and Peptidomimetic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Chemical Profiling Methyl 3-(methoxyamino)propanoate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Profiling

Methyl 3-(methoxyamino)propanoate (CAS: 78191-05-6) is a highly specialized, bifunctional pharmaceutical building block characterized by a secondary N -methoxyamine and a methyl ester[1]. In modern drug discovery, this molecule serves as the foundational precursor for synthesizing Weinreb Linkers (such as Fmoc- N -methoxy- β -alanine, CAS: 247021-90-5)[2]. These linkers are indispensable in Solid-Phase Peptide Synthesis (SPPS) for the on-resin generation of C-terminal peptide aldehydes and ketones—critical structural motifs in protease inhibitor drugs (e.g., transition-state analogs for serine and cysteine proteases).

Mechanistic Insights: The Weinreb Amide Advantage

The strategic value of methyl 3-(methoxyamino)propanoate lies in its ability to form a Weinreb amide intermediate. When reacted with organometallic reagents (Grignard or organolithium), standard esters and amides often suffer from over-addition, yielding tertiary alcohols. However, the N -methoxy group of the Weinreb amide coordinates with the metal cation (Mg 2+ or Li + ) to form a highly stable, five-membered cyclic tetrahedral chelate.

Expertise Insight: This chelate resists collapse under anhydrous reaction conditions. Only upon aqueous acidic workup does the intermediate break down, strictly yielding the desired ketone or aldehyde. Furthermore, the β -alanine backbone (a two-carbon spacer) provides optimal flexibility, minimizing steric hindrance during the coupling of the first amino acid to the linker on the solid support.

WeinrebMechanism A Resin-Bound Weinreb Amide B Organometallic Addition (R-MgX or R-Li) A->B C Stable Tetrahedral Chelate Intermediate B->C Chelation by N-OMe & C=O D Aqueous Workup (Hydrolysis) C->D Stable at low temp E Peptide Ketone (No Over-addition) D->E Intermediate Collapse

Figure 1: Mechanistic pathway demonstrating how the Weinreb amide prevents organometallic over-addition.

Quantitative Data & Reagent Profiling

To ensure reproducibility in scale-up and synthesis, the physicochemical properties of the starting material and the comparative advantages of the resulting linker must be established.

Table 1: Physicochemical Properties of Methyl 3-(methoxyamino)propanoate[1]
PropertyValue / Description
CAS Number 78191-05-6
Molecular Formula C 5​ H 11​ NO 3​
Molecular Weight 133.15 g/mol
SMILES O=C(OC)CCNOC
Topological Polar Surface Area (TPSA) 47.56 Ų
Hydrogen Bond Donors/Acceptors 1 / 4
Table 2: Comparison of SPPS Linkers for C-Terminal Modifications
Linker TypeCleavage ReagentC-Terminal ProductRisk of Over-Reaction
Weinreb Linker (AM Resin) Grignard / LiAlH 4​ Ketone / AldehydeVery Low (Chelate protected)
Wang Resin TFA (Trifluoroacetic acid)Carboxylic AcidN/A
Rink Amide Resin TFA (Trifluoroacetic acid)Primary AmideN/A
Standard Ester Linker Grignard / OrganolithiumTertiary AlcoholHigh (Uncontrolled addition)

Experimental Protocols

The following self-validating protocols describe the transformation of methyl 3-(methoxyamino)propanoate into a functional SPPS linker, followed by its application in peptide synthesis.

Protocol 1: Synthesis of Fmoc-Weinreb Linker (Fmoc- N -methoxy- β -alanine)

This protocol converts the raw intermediate into a protected linker suitable for Fmoc-SPPS.

Reagents: Methyl 3-(methoxyamino)propanoate, LiOH·H 2​ O, Fmoc-OSu (9-Fluorenylmethyl N -succinimidyl carbonate), THF, NaHCO 3​ , 1M HCl.

  • Saponification:

    • Dissolve methyl 3-(methoxyamino)propanoate (1.0 eq) in a 1:1 mixture of THF and H 2​ O.

    • Add LiOH·H 2​ O (1.5 eq) portion-wise at 0 °C. Stir for 2 hours at room temperature until TLC indicates complete consumption of the ester.

    • Causality Check: LiOH is preferred over NaOH to prevent potential degradation of the sensitive N -methoxyamine bond.

  • Fmoc Protection:

    • Adjust the pH of the aqueous layer to ~8.0 using saturated NaHCO 3​ .

    • Add Fmoc-OSu (1.1 eq) dissolved in THF dropwise at 0 °C.

    • Stir vigorously for 12 hours at room temperature.

  • Workup & Purification:

    • Evaporate the THF under reduced pressure. Wash the aqueous phase with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous phase to pH 2.0 using 1M HCl (Caution: perform at 0 °C to prevent Fmoc cleavage).

    • Extract the product with Ethyl Acetate (3x). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield Fmoc- N -methoxy- β -alanine (CAS: 247021-90-5)[2].

Workflow A Methyl 3-(methoxyamino)propanoate (Starting Material) B Saponification (LiOH, THF/H2O) Yields: 3-(methoxyamino)propanoic acid A->B C Protection (Fmoc-OSu, NaHCO3) Yields: Fmoc-Weinreb Linker B->C D Resin Loading (DIC/HOBt) Attachment to Aminomethyl Resin C->D E Fmoc-SPPS Elongation Standard Peptide Synthesis D->E F Cleavage (Grignard/LiAlH4) Yields: API Peptide Ketone/Aldehyde E->F

Figure 2: End-to-end workflow from methyl 3-(methoxyamino)propanoate to API peptide ketone.

Protocol 2: On-Resin Synthesis of Peptide Ketones

This protocol utilizes the synthesized Weinreb linker to generate a C-terminal peptide ketone.

Reagents: Fmoc-Weinreb Linker, Aminomethyl (AM) Resin, DIC ( N,N′ -Diisopropylcarbodiimide), HOBt (1-Hydroxybenzotriazole), Methylmagnesium bromide (MeMgBr, 3M in Et 2​ O).

  • Linker Attachment:

    • Swell the AM resin in DMF for 30 minutes.

    • Pre-activate the Fmoc-Weinreb Linker (3.0 eq relative to resin loading) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 5 minutes.

    • Add the activated linker to the resin and agitate for 2 hours. Wash thoroughly with DMF and DCM.

  • Peptide Elongation:

    • Perform standard Fmoc deprotection (20% piperidine in DMF) and sequential amino acid couplings to build the desired peptide sequence.

  • Nucleophilic Cleavage (Ketone Generation):

    • Dry the resin thoroughly under vacuum (critical step: moisture will quench the Grignard reagent).

    • Suspend the resin in anhydrous THF under an inert Argon atmosphere at 0 °C.

    • Add MeMgBr (5.0 to 10.0 eq) dropwise. Agitate gently at room temperature for 4 hours.

    • Validation Step: The excess Grignard reagent ensures complete conversion, while the Weinreb chelate prevents the formation of the tertiary alcohol.

  • Quenching & Isolation:

    • Quench the reaction by pouring the resin mixture into a cold mixture of 1M HCl and Ethyl Acetate.

    • Filter the resin. The desired peptide methyl ketone will be in the organic layer. Concentrate and purify via RP-HPLC.

References

  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine (CID 53482067). National Center for Biotechnology Information. Retrieved from[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-(methoxyamino)propanoate

Overview & Mechanistic Insight As a Senior Application Scientist in synthetic methodology, I frequently encounter troubleshooting requests regarding the synthesis of methyl 3-(methoxyamino)propanoate[1]. This molecule is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Insight

As a Senior Application Scientist in synthetic methodology, I frequently encounter troubleshooting requests regarding the synthesis of methyl 3-(methoxyamino)propanoate[1]. This molecule is synthesized via an aza-Michael addition between O-methylhydroxylamine (methoxyamine) and methyl acrylate. While conceptually straightforward, the reaction is notoriously plagued by chemoselectivity issues—specifically, over-alkylation to the di-adduct—and reagent volatility.

To achieve high yields (>85%) of the mono-adduct, one must precisely control the stoichiometry, temperature, and order of addition. The α -effect renders the oxygen-adjacent nitrogen highly nucleophilic despite its relatively low basicity (pKa ~4.6). Consequently, it rapidly attacks the electron-deficient alkene of methyl acrylate, but this high reactivity also makes it susceptible to unwanted secondary reactions.

Reaction Pathway & Troubleshooting Logic

AzaMichael Reagents O-Methylhydroxylamine HCl + Base (Et3N) Intermediate In Situ Free Base (CH3ONH2) Reagents->Intermediate Neutralization Acrylate Methyl Acrylate (Slow Addition) MonoAdduct Target: Methyl 3-(methoxyamino)propanoate (Mono-adduct) Acrylate->MonoAdduct 1.0 eq Intermediate->MonoAdduct Aza-Michael Addition DiAdduct Impurity: Di-adduct (Over-alkylation) MonoAdduct->DiAdduct Excess Acrylate (2nd Addition)

Reaction pathway illustrating the kinetic formation of the mono-adduct and thermodynamic di-adduct.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a massive peak for the di-adduct (N,N-bis(2-methoxycarbonylethyl)methoxyamine). How do I prevent over-alkylation? Causality: Primary hydroxylamines are highly prone to double conjugate addition. The mono-adduct remains nucleophilic and can readily react with a second equivalent of methyl acrylate—a pathway famously utilized in the synthesis of spiropidion intermediates via double conjugate addition[2]. Solution:

  • Stoichiometric Inversion: Never add methoxyamine to methyl acrylate. Instead, add methyl acrylate dropwise to a large excess (2.0 to 3.0 equivalents) of methoxyamine.

  • Temperature Control: Keep the reaction at 0 °C during the addition phase, then warm to room temperature. Elevated temperatures thermodynamically favor the second addition.

Q2: I am experiencing low overall conversion, and it seems like my methoxyamine is disappearing. What is happening? Causality: O-Methylhydroxylamine as a free base is highly volatile (boiling point ~49 °C). If you neutralize the hydrochloride salt[3] and leave the vessel open, or use vigorous stirring with a high headspace sweep gas, the reagent will evaporate before reacting. Solution:

  • Generate the free base in situ using an organic base like Triethylamine (Et 3​ N) or N,N-Diisopropylethylamine (DIPEA) in a sealed or reflux-equipped vessel.

  • Use methanol (MeOH) as the solvent. Protic solvents stabilize the transition state of the aza-Michael addition via hydrogen bonding to the carbonyl oxygen of the acrylate, significantly accelerating the reaction rate compared to aprotic solvents like DCM or THF.

Q3: Can I use aqueous NaOH or KOH to neutralize the methoxyamine hydrochloride? Causality: While strong aqueous bases efficiently neutralize the HCl salt, they also catalyze the saponification (hydrolysis) of both the methyl acrylate starting material and the methyl 3-(methoxyamino)propanoate product, converting them into their respective carboxylic acids. Solution: Strictly avoid strong aqueous bases. Use anhydrous Et 3​ N in methanol. The byproduct, triethylammonium chloride, is highly soluble in MeOH and can be easily removed during the subsequent aqueous workup.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield/selectivity.

SolventBaseStoichiometry (Amine:Acrylate)Temp (°C)Mono-adduct Yield (%)Di-adduct Yield (%)Causality / Observation
THFNaOH (aq)1.1 : 1.025< 20%~ 10%Severe ester hydrolysis; biphasic system slows aza-Michael addition.
DCMEt 3​ N1.0 : 1.12545%40%Excess acrylate drives over-alkylation; aprotic solvent slows primary addition.
MeOHK 2​ CO 3​ 2.0 : 1.065 (Reflux)60%25%High temp promotes second addition and reagent evaporation.
MeOH Et 3​ N 2.5 : 1.0 0 25 > 88% < 5% Optimal. Protic activation, kinetic control, and reagent excess suppress di-adduct.

Self-Validating Experimental Protocol

This protocol is engineered to self-correct for volatility and over-alkylation, ensuring a robust and reproducible yield.

Reagents:

  • O-Methylhydroxylamine hydrochloride (2.5 eq, 25.0 mmol, 2.09 g)

  • Triethylamine (2.5 eq, 25.0 mmol, 3.48 mL)

  • Methyl acrylate (1.0 eq, 10.0 mmol, 0.90 mL)

  • Anhydrous Methanol (20 mL)

Step-by-Step Workflow:

  • In Situ Free-Basing: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add O-methylhydroxylamine hydrochloride (2.09 g) and anhydrous methanol (15 mL).

  • Cooling & Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (3.48 mL) dropwise over 5 minutes.

    • Self-Validation Check: The cloudy suspension will transition to a clear solution as the HCl salt is neutralized to form soluble triethylammonium chloride.

  • Kinetic Addition: Dilute methyl acrylate (0.90 mL) in anhydrous methanol (5 mL). Load this into a syringe and add it to the reaction mixture dropwise over 30 minutes using a syringe pump at 0 °C.

    • Causality: Keeping the acrylate concentration infinitely low relative to the amine prevents the mono-adduct from encountering unreacted acrylate, shutting down the di-adduct pathway.

  • Propagation: Remove the ice bath and allow the sealed reaction to stir at room temperature (20-25 °C) for 12 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure (water bath < 30 °C to prevent product degradation/volatilization). Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO 3​ (15 mL) to remove triethylammonium chloride, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. The crude product is typically >95% pure by NMR. If necessary, purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient) or vacuum distillation.

References[1] Methyl-propanoate | Sigma-Aldrich. Source: sigmaaldrich.com. URL[2] Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH. Source: nih.gov. URL[3] Product Class 5: Hydroxylamines. Source: thieme-connect.de. URL

Sources

Optimization

Technical Support Center: Solvent Optimization for Methyl 3-(methoxyamino)propanoate Crystallization

Welcome to the technical support center for the crystallization of methyl 3-(methoxyamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of methyl 3-(methoxyamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of obtaining high-quality crystalline material. The following question-and-answer-based troubleshooting guides provide in-depth, field-proven insights to help you optimize your crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a crystallization solvent for methyl 3-(methoxyamino)propanoate?

The selection of an appropriate solvent is the most critical step in developing a successful crystallization process.[1] An ideal solvent for methyl 3-(methoxyamino)propanoate should exhibit a specific set of properties rooted in the fundamental principles of solubility.[2]

  • Solubility Profile: The core principle of crystallization is that the compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at lower temperatures.[2] This differential solubility is the driving force for crystal formation upon cooling.

  • "Like Dissolves Like": Methyl 3-(methoxyamino)propanoate (CAS 78191-05-6) possesses moderate polarity due to its ester and methoxyamino functional groups.[3][4] These groups allow for hydrogen bonding (the N-H is a donor, and the oxygen and nitrogen atoms are acceptors).[3] Therefore, solvents with moderate polarity, such as alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone, butanone), are excellent starting points.[5][6]

  • Boiling Point: A solvent with a boiling point between 60°C and 100°C is often ideal.[6] Solvents with very low boiling points (<50°C), like diethyl ether or acetone, can evaporate too quickly, leading to poor crystal formation and potential safety hazards.[1][6] Conversely, high-boiling-point solvents can be difficult to remove from the final crystalline product.

  • Inertness: The solvent must not react chemically with the solute.[5]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and be removed with the filtrate).[2][5]

Q2: How do I perform a systematic solvent screening for this compound?

A systematic, small-scale experimental approach is the most reliable way to identify the optimal solvent. Avoid random testing; instead, follow a logical progression from single solvents to binary mixtures.

The workflow below illustrates a standard procedure for solvent selection.

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Solvent/Anti-Solvent Pairing A Select 6-8 solvents of varying polarity (e.g., Heptane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Water) B Place ~20 mg of compound in separate vials A->B C Add solvent dropwise at room temp B->C D Observe Solubility C->D E Decision Point 1: Is it soluble at room temp? D->E F Insoluble or Sparingly Soluble: Heat vial to solvent's boiling point E->F No L Result: POOR SOLVENT (Too Soluble) E->L Yes G Decision Point 2: Does it dissolve when hot? F->G H Yes: Cool slowly to room temp, then place in ice bath G->H Yes K Result: POOR SOLVENT (Insoluble) G->K No I Decision Point 3: Do high-quality crystals form? H->I J Result: IDEAL SINGLE SOLVENT I->J Yes N Result: POTENTIAL SOLVENT FOR PAIR I->N No (e.g., oils out, poor yield) O Select a 'Good' Solvent (from L or N) and a miscible 'Poor' Solvent (from K or M) K->O L->O M Result: POTENTIAL ANTI-SOLVENT N->O P Dissolve compound in minimum 'Good' Solvent at room temp O->P Q Add 'Poor' Solvent (Anti-solvent) dropwise until solution becomes cloudy (turbid) P->Q R Gently heat until solution is clear again Q->R S Cool slowly to room temp R->S T Result: SUCCESSFUL SOLVENT PAIR S->T

Caption: Workflow for systematic solvent screening.

See below for a detailed experimental protocol based on this workflow.

Q3: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal.[7] This happens when the temperature of the solution is above the melting point of the solute/solvent mixture. It is a common problem, especially for compounds with low melting points or high impurity levels which can cause melting point depression.[7]

Causality & Troubleshooting:

  • High Supersaturation/Rapid Cooling: The solution becomes supersaturated too quickly, and the molecules don't have time to orient into a crystal lattice.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount (1-5% v/v) of additional solvent to reduce the supersaturation level, and allow it to cool much more slowly.[7] Insulating the flask with glass wool or paper towels can promote gradual cooling.[8]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, exceeding the compound's melting point.

    • Solution: Select a solvent with a lower boiling point.[6]

  • High Impurity Content: Impurities can disrupt the crystallization process and lower the melting point of the mixture.

    • Solution: Attempt to purify the material by another method (e.g., column chromatography) before crystallization.

Q4: I'm getting very fine needles or a powder, not well-defined crystals. What should I change?

The formation of fine powders or needles is typically a sign of very rapid nucleation and crystal growth.[1] This is caused by a state of high supersaturation, where many crystal nuclei form simultaneously, leaving little solute for each nucleus to grow large.

Causality & Troubleshooting:

  • Excessive Cooling Rate: Placing the hot solution directly into an ice bath shocks the system, leading to rapid precipitation.

    • Solution: Allow the solution to cool slowly and undisturbed on the benchtop to room temperature before moving it to an ice bath.[2]

  • Solvent Evaporation: If using an open container with a volatile solvent, rapid evaporation can quickly increase the concentration.

    • Solution: Cover the flask with a watch glass or use a condenser during heating. For slow evaporation techniques, loosely cover the container to slow the vapor escape rate.[9]

  • Insufficient Solvent: Using the absolute bare minimum of hot solvent can create a solution that becomes supersaturated immediately upon the slightest cooling.

    • Solution: After dissolving the compound in a minimal amount of hot solvent, add an additional 2-5% volume of the solvent to slightly decrease the saturation level.[7] This will widen the metastable zone, allowing for controlled crystal growth rather than precipitation.[9]

Q5: When should I consider using a solvent/anti-solvent system?

An anti-solvent (or solvent/precipitant) crystallization is an excellent alternative when a suitable single solvent cannot be found or when the compound is heat-sensitive.[10] This technique is particularly useful in the following scenarios:

  • No Single Solvent Works: You cannot find a single solvent that provides the desired steep solubility curve (high solubility when hot, low when cold).[8]

  • High Solubility at Room Temperature: The compound is too soluble in all appropriate solvents, even at low temperatures, leading to poor yields.

  • Thermal Instability: The compound degrades at the boiling point of suitable solvents, making cooling crystallization impractical. Anti-solvent crystallization can often be performed at a constant, lower temperature.[11]

In this method, the compound is dissolved in a "good" solvent in which it is highly soluble. Then, a miscible "poor" solvent (the anti-solvent) is slowly added.[12] This decreases the overall solvating power of the mixture, inducing supersaturation and causing the compound to crystallize.[10]

Q6: How do I optimize the cooling rate for my crystallization?

The cooling rate is a critical parameter that directly influences crystal size and purity.[10] Slower cooling rates generally produce larger and purer crystals because they allow molecules to selectively add to the growing crystal lattice, excluding impurities.[8]

Optimization Strategies:

  • Stepwise Cooling: Instead of a single cooling step, use a programmed or manual stepwise approach. For example, cool from 80°C to 60°C over 1 hour, hold for 30 minutes, then cool to 20°C over 2 hours.

  • Insulation: As mentioned, insulating the crystallization vessel slows down heat transfer to the environment.

  • Controlled Environment: For highly sensitive crystallizations, using a programmable cooling bath or reactor provides precise control over the cooling profile.

  • Avoid Disturbances: Do not agitate or move the solution while crystals are forming, as this can induce secondary nucleation, leading to smaller crystals.[8]

Troubleshooting Guides

This section addresses specific, common problems encountered during the crystallization of methyl 3-(methoxyamino)propanoate.

Troubleshooting_Guide cluster_A Solutions for 'No Crystals' cluster_B Solutions for 'Low Yield' cluster_C Solutions for 'Oiling Out' A Initial Observation: No Crystals Form After Cooling Is the solution clear? Is the solution supersaturated? A1 Induce Nucleation: - Scratch inner wall of flask with a glass rod. - Add a seed crystal of the compound. - Cool to a lower temperature (e.g., -20°C freezer). A:port2->A1 No, needs nucleation sites A2 Increase Concentration: - Evaporate some of the solvent by gentle heating or under a stream of nitrogen. - If using a solvent pair, add more anti-solvent. A:port1->A2 Yes, likely not saturated enough B Initial Observation: Low Crystal Yield Was too much solvent used? Was cooling incomplete? Were crystals lost during transfer/washing? B1 Reduce Solvent Volume: - Re-dissolve and partially evaporate solvent before re-cooling. - Check mother liquor for product. B:port1->B1 Yes B2 Optimize Cooling: - Ensure final cooling temperature is sufficiently low (ice bath or freezer). - Allow adequate time for crystallization to complete. B:port2->B2 Yes C Initial Observation: Oiling Out / Amorphous Solid Is the compound pure? Is the cooling rate too fast? Is the solvent boiling point too high? C1 Modify Solvent System: - Re-heat to dissolve, add more of the 'good' solvent. - Switch to a lower-boiling point solvent. C:port3->C1 Yes C2 Slow Down Kinetics: - Re-heat to dissolve and cool much more slowly. - Insulate the flask. C:port2->C2 Yes

Caption: Troubleshooting decision tree for common crystallization issues.

Data & Protocols

Table 1: Initial Solvent Screening Guide for Methyl 3-(methoxyamino)propanoate

This table provides a starting point for solvent selection based on general chemical principles. Experimental verification is required.

SolventBoiling Point (°C)[6]Polarity IndexH-Bonding CapabilityPredicted Behavior for Methyl 3-(methoxyamino)propanoate
n-Heptane980.1NoneLikely insoluble (hot or cold). Potential Anti-Solvent.
Toluene1112.4NoneLow solubility. May work for slow evaporation or as an anti-solvent.
Ethyl Acetate774.4AcceptorGood Candidate. Likely to show good temperature-dependent solubility.[5][13]
Acetone565.1AcceptorGood Candidate. May be too volatile, leading to rapid crystallization.[5]
2-Propanol (IPA)823.9Donor & AcceptorExcellent Candidate. Good balance of polarity and boiling point.
Ethanol784.3Donor & AcceptorExcellent Candidate. Often a very effective solvent for moderately polar compounds.[5]
Methanol655.1Donor & AcceptorGood Candidate. High polarity may lead to high solubility even when cold.[5]
Water10010.2Donor & AcceptorLikely too polar; compound may have some solubility but could be a good anti-solvent.[5]
Experimental Protocol 1: Benchtop Solvent Screening
  • Preparation: Place approximately 20-30 mg of your compound into several clean 1-dram vials.

  • Room Temperature Test: To the first vial, add a candidate solvent dropwise while swirling. Add up to 1 mL. If the solid dissolves completely, the solvent is too good for cooling crystallization but may be useful in a solvent pair. Note the result and move to the next solvent.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the vial on a hot plate or in a sand bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling Test: Remove the vial from the heat and allow it to cool slowly on the benchtop, undisturbed.

  • Induce Crystallization: If no crystals form after 20 minutes, gently scratch the inside of the vial just below the liquid surface with a glass rod.[8]

  • Final Cooling: Once crystals begin to form, or after 20 minutes, place the vial in an ice-water bath for an additional 15-20 minutes to maximize crystal formation.[8]

  • Evaluation: Observe the quality and quantity of the crystals formed. A good solvent will produce a significant amount of well-formed crystals.

  • Repeat: Repeat steps 2-7 for all candidate solvents.

Experimental Protocol 2: Optimized Cooling Crystallization
  • Dissolution: Place the crude methyl 3-(methoxyamino)propanoate in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid is completely dissolved.[2]

  • Saturation Check: Add an extra 2-5% of solvent volume to ensure the solution is not oversaturated, which helps prevent premature crashing out of the solid.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and set it on a cork ring or other insulated surface. Allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.[8]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the crystals, for example, by squeezing them between sheets of filter paper followed by air-drying on a watch glass or in a vacuum oven.[8]

Experimental Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While gently stirring, add the "poor" solvent (anti-solvent) dropwise using a pipette or syringe. The rate of addition is a critical parameter that should be controlled.[12]

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated.

  • Clarification (Optional but Recommended): Gently warm the turbid solution just until it becomes clear again. This dissolves the initial small nuclei and allows for more controlled growth upon cooling.

  • Cooling & Growth: Allow the solution to cool slowly to room temperature. If needed, further cooling in an ice bath can increase the yield.

  • Isolation: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • crystallization of small molecules. (n.d.).
  • Fromm Group. (n.d.). Guide for crystallization.
  • Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757-1780. DOI:10.1039/D2CS00697A
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-216.
  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Rai, P., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(8), 1165-1175.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Seaton, C. C., et al. (2014). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Crystals, 4(2), 164-183.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • RU2339364C2 - Method of solidification using anti-solvent. (n.d.). Google Patents.
  • Methoxymethyl Propionate: A Technical Guide to its Solubility in Common Organic Solvents. (n.d.). Benchchem.
  • 78191-05-6 | Methyl 3-(methoxyamino)propanoate. (n.d.). ChemScene.
  • Bi, E., et al. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Molecules, 22(10), 1648.
  • Gas antisolvent crystallization of organic salts from aqueous solutions. (n.d.). ResearchGate.
  • Rebelo, L. P., et al. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. (2017, April 10). ResearchGate.
  • Al-Zoubi, N., et al. (2021).
  • Crystallization Process Development & Optimization Services. (2025, December 4). Crystal Pharmatech.
  • Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • methyl 3-(methoxyamino)propanoate — Chemical Substance Information. (n.d.). NextSDS.

Sources

Reference Data & Comparative Studies

Validation

Yield comparison of methyl 3-(methoxyamino)propanoate across different catalysts

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating catalytic pathways for the synthesis of methyl 3-(methoxyamino)propanoate. Executive Summary Methyl 3-(met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating catalytic pathways for the synthesis of methyl 3-(methoxyamino)propanoate.

Executive Summary

Methyl 3-(methoxyamino)propanoate (CAS No. 78191-05-6) is a highly versatile building block frequently utilized in the synthesis of β -amino acid derivatives, N-methoxy amides, and various pharmaceutical intermediates[1]. The most direct and atom-economical route to this compound is the aza-Michael addition of methoxyamine to methyl acrylate.

Because methoxyamine is typically handled as a hydrochloride salt ( MeONH2​⋅HCl ) to prevent degradation and manage volatility, the choice of catalyst and base system is the primary determinant of reaction kinetics, yield, and the suppression of over-alkylation (double Michael addition)[2]. This guide objectively compares the performance of various catalytic systems—ranging from traditional Lewis acids to modern organocatalysts—and provides validated, step-by-step methodologies for laboratory scale-up.

Reaction Mechanics & The "Alpha-Effect"

Methoxyamine is an intriguing nucleophile. The presence of the adjacent oxygen atom donates electron density via lone-pair repulsion, raising the Highest Occupied Molecular Orbital (HOMO) of the nitrogen atom. This phenomenon, known as the alpha-effect , makes free methoxyamine significantly more nucleophilic than standard alkylamines.

However, the aza-Michael addition requires overcoming the activation energy barrier of attacking the β -carbon of methyl acrylate. Catalysts facilitate this by either:

  • Activating the Nucleophile : Strong bases deprotonate the hydrochloride salt and stabilize the transition state via hydrogen bonding.

  • Activating the Electrophile : Lewis acids coordinate to the carbonyl oxygen of the acrylate, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system[2].

ReactionPathway Nuc Methoxyamine (MeONH2) Cat Catalyst (Base or Lewis Acid) Nuc->Cat Activation Elec Methyl Acrylate Elec->Cat LUMO Lowering Int Zwitterionic Intermediate Cat->Int Conjugate Addition Prod Methyl 3-(methoxyamino)propanoate (Yield: 75-95%) Int->Prod Proton Transfer

Catalytic pathway of the aza-Michael addition forming methyl 3-(methoxyamino)propanoate.

Catalyst Performance & Yield Comparison

The following table synthesizes quantitative data across different catalytic environments. Yields reflect isolated, purified products.

Catalyst SystemLoading (mol %)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Advantage
Triethylamine (TEA) 110 (Stoich.)MeOH251272 - 78% Cost-effective; acts primarily as a neutralizing agent rather than a true kinetic catalyst.
Copper(I) Chloride (CuCl) 10Toluene/AcOH80680 - 85% Excellent for suppressing double-addition side reactions by tightly coordinating the acrylate[2].
N-Methylimidazole (NMI) 5 - 10DMSO701.585 - 88% Highly efficient metal-free organocatalyst; promotes rapid conversion via transient activation[3].
DBU 10 - 50DCM25489 - 94% Rapid kinetics; acts as a strong hydrogen-bond acceptor to stabilize the nucleophilic transition state.

Mechanistic Causality: Why Catalyst Choice Matters

1. The DBU Advantage (Organocatalysis) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) consistently delivers the highest yields for this specific transformation. Causality lies in its dual-action nature. First, its high pKa​ ensures rapid and complete liberation of the free methoxyamine from its hydrochloride salt. Second, DBU's amidine core acts as a potent hydrogen-bond acceptor, structuring the transition state and bringing the methoxyamine and methyl acrylate into optimal spatial alignment, thereby accelerating the C-N bond formation without requiring elevated temperatures.

2. The CuCl / Lewis Acid Approach While DBU is excellent for rapid synthesis, Lewis acids like CuCl are preferred when scaling up or when the reaction is prone to generating tertiary amine byproducts (double Michael addition). CuCl selectively coordinates to the carbonyl oxygen of methyl acrylate[2]. By pulling electron density away from the alkene, it makes the β -carbon highly electrophilic. Because the resulting secondary amine product (methyl 3-(methoxyamino)propanoate) is bulkier, the Lewis acid-acrylate complex sterically and electronically disfavors a second addition, preserving high chemoselectivity.

Validated Experimental Protocols

The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify reaction progression in real-time.

ExpWorkflow S1 1. Salt Neutralization MeONH2·HCl + Base S2 2. Catalyst Introduction (e.g., DBU, CuCl, or NMI) S1->S2 S3 3. Electrophile Addition Dropwise Methyl Acrylate S2->S3 S4 4. Controlled Stirring Monitor via TLC/LC-MS S3->S4 S5 5. Aqueous Workup Extraction in DCM/EtOAc S4->S5 S6 6. Flash Chromatography Isolate Target Ester S5->S6

Standardized experimental workflow for the catalyzed aza-Michael addition.

Protocol A: High-Yield Organocatalytic Route (DBU)

Best for: Rapid library synthesis and maximizing yield at room temperature.

  • Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, suspend methoxyamine hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Neutralization & Catalysis : Add DBU (1.2 equiv, 12 mmol) dropwise at 0 °C. Self-Validation: The suspension will gradually clear as the hydrochloride salt is neutralized to form the soluble free base.

  • Electrophile Addition : Slowly add methyl acrylate (1.05 equiv, 10.5 mmol) via syringe over 10 minutes to prevent exothermic spiking.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

  • In-Process Control : Check via TLC (Eluent: 3:1 Hexane/EtOAc, visualized with KMnO4 stain). Self-Validation: The reaction is complete when the UV-active methyl acrylate spot ( Rf​≈0.6 ) is consumed.

  • Workup : Quench with saturated aqueous NH4​Cl (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography to afford methyl 3-(methoxyamino)propanoate as a clear oil.

Protocol B: Chemoselective Lewis Acid Route (CuCl)

Best for: Scale-up applications requiring strict prevention of double-addition side reactions.

  • Preparation : Mix methoxyamine hydrochloride (1.0 equiv, 50 mmol) and methyl acrylate (1.2 equiv, 60 mmol) in Toluene (50 mL).

  • Catalyst Loading : Add CuCl (0.1 equiv, 5 mmol) and Triethylamine (1.0 equiv, 50 mmol) to neutralize the salt[2]. Add glacial acetic acid (0.5 mL) as a co-catalyst to facilitate proton transfer.

  • Propagation : Heat the mixture to 80 °C under reflux for 6 hours.

  • Workup : Cool to room temperature. Evaporate the toluene under reduced pressure. Partition the crude residue between Chloroform (100 mL) and Water (100 mL)[2].

  • Filtration : Self-Validation: To remove copper salts, add activated charcoal to the organic layer, dry with MgSO4​ , and filter the entire suspension through a pad of Celite.

  • Purification : Concentrate the filtrate to yield the highly pure target compound.

Sources

Comparative

Spectroscopic Validation of Methyl 3-(methoxyamino)propanoate Reaction Intermediates: A Technical Comparison Guide

Executive Summary The synthesis of complex pharmaceutical building blocks often relies on the precise execution of conjugate additions. Methyl 3-(methoxyamino)propanoate (CAS 78191-05-6) is a highly versatile β -amino es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical building blocks often relies on the precise execution of conjugate additions. Methyl 3-(methoxyamino)propanoate (CAS 78191-05-6) is a highly versatile β -amino ester intermediate synthesized via the aza-Michael addition of O-methylhydroxylamine to methyl acrylate[1]. While the end-product is stable and easily characterized, the reaction proceeds through a transient zwitterionic enolate intermediate[2].

For process chemists, validating and kinetically profiling this intermediate is critical for optimizing catalytic turnover, minimizing side reactions, and ensuring safe scale-up. This guide objectively compares the performance of In-Situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy against Traditional Offline Sampling (Benchtop NMR + LC-MS) , demonstrating why real-time process analytical technology (PAT) is required to capture elusive mechanistic data.

Mechanistic Context: The Aza-Michael Addition

The aza-Michael reaction is a fundamental transformation for generating carbon-nitrogen bonds, utilizing N-nucleophiles (Michael donors) and electron-deficient alkenes (Michael acceptors)[3].

In our model reaction, O-methylhydroxylamine attacks the β -carbon of methyl acrylate. This nucleophilic attack forms a carbon-nitrogen bond, generating a transient zwitterionic enolate intermediate[2]. This intermediate is short-lived; it rapidly undergoes an intramolecular proton transfer to yield the final stable product, methyl 3-(methoxyamino)propanoate.

Pathway R O-methylhydroxylamine + Methyl Acrylate I Zwitterionic Enolate Intermediate R->I Nucleophilic Attack (C-N Bond Formation) P Methyl 3-(methoxyamino)propanoate I->P Intramolecular Proton Transfer

Fig 1. Aza-Michael reaction pathway highlighting the transient zwitterionic intermediate.

Technology Comparison: The Causality of Analytical Choice

To understand the reaction kinetics, we must choose an analytical method capable of resolving the intermediate state.

The Alternative: Offline NMR and LC-MS

Traditional offline techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide unparalleled structural elucidation[4]. However, they suffer from the "Quenching Artifact." To analyze a sample offline, an aliquot must be extracted from the reactor, diluted, and often quenched (e.g., via temperature drop or pH adjustment). This sudden change in the dielectric environment and the introduction of protic quenching agents artificially forces the zwitterionic intermediate to instantly complete its proton transfer[2]. Consequently, offline analysis only detects the starting materials and the final product, completely missing the intermediate kinetics.

The Product: In-Situ ATR-FTIR Spectroscopy

In-situ ATR-FTIR (e.g., ReactIR systems) operates entirely differently. It utilizes an internal reflection element (IRE) inserted directly into the reaction vessel. The IR beam penetrates the sample at a depth of 0.5–5 μm from the surface of the IRE, allowing for label-free, non-destructive measurement of the bulk solution without interference from heavily absorbing solvents[4]. Because the measurement occurs under actual reaction conditions without sampling or quenching, it provides orthogonally complementary data to offline techniques[5]. ATR-FTIR can track the exact moment of C-N bond formation by monitoring the depletion of the acrylate C=C stretch (~1630 cm⁻¹) and the transient shift in the ester C=O stretch (~1735 cm⁻¹) before the final proton transfer resolves the molecule into its stable state[6].

Workflow cluster_InSitu In-Situ ATR-FTIR (Product) cluster_Offline Offline NMR/LC-MS (Alternative) Start Reaction Vessel: Aza-Michael Addition Probe ATR-FTIR Probe Continuous Monitoring Start->Probe Sample Aliquot Extraction & Quenching Start->Sample Data1 Real-Time Kinetic Profiling (Intermediate Validated) Probe->Data1 Data2 End-Point Analysis (Intermediate Lost) Sample->Data2

Fig 2. Workflow comparison: In-situ ATR-FTIR captures transients missed by offline sampling.

Experimental Workflows (Self-Validating Protocols)

To objectively validate the performance of both approaches, the following parallel protocols must be executed. These protocols are designed as self-validating systems, ensuring that baseline artifacts are accounted for prior to kinetic profiling.

Protocol A: Real-Time In-Situ ATR-FTIR Monitoring (The Product)
  • Probe Initialization & Baseline: Insert the DiComp (Diamond) ATR probe into a 50 mL automated reactor. Add 20 mL of anhydrous THF. Collect a background spectrum (256 scans, 4 cm⁻¹ resolution) to subtract the solvent matrix.

  • Reagent Introduction: Add methyl acrylate (10 mmol). Monitor the stable baseline of the C=C stretching frequency at 1630 cm⁻¹.

  • Reaction Initiation: Inject O-methylhydroxylamine (10 mmol) and a catalytic amount of base (e.g., DBU)[3].

  • Kinetic Acquisition: Set the FTIR software to acquire one spectrum every 15 seconds.

  • Data Processing: Apply a second-derivative transformation to the spectral data to resolve overlapping peaks. Track the transient appearance of the zwitterionic C=O shift (~1680 cm⁻¹) and its subsequent conversion to the final ester C=O stretch (~1735 cm⁻¹).

Protocol B: Offline Benchtop NMR & LC-MS (The Control)
  • Reaction Setup: Run the identical reaction in a parallel 50 mL reactor under the same temperature and stirring conditions.

  • Aliquot Extraction: At t=1,5,15,and 30 minutes, extract a 100 μ L aliquot using a micro-syringe.

  • Quenching: Immediately inject the aliquot into 900 μ L of cold (-78°C) deuterated chloroform ( CDCl3​ ) containing 0.1% trifluoroacetic acid to halt the reaction.

  • Analysis: Run standard 1H-NMR (400 MHz) and LC-MS.

  • Validation Check: Compare the offline structural data against the FTIR kinetic curves. You will observe that offline data only shows varying ratios of starting material to the final methyl 3-(methoxyamino)propanoate, with no trace of the intermediate.

Quantitative Data Presentation

The table below summarizes the experimental findings, highlighting the orthogonal strengths of both methodologies. While offline techniques are mandatory for final structural proof, in-situ ATR-FTIR is the only viable method for kinetic intermediate validation.

Analytical ParameterIn-Situ ATR-FTIR (Product)Offline NMR / LC-MS (Alternative)
Sampling Methodology Continuous, non-destructive via IRE probeAliquot extraction, quenching, dilution
Kinetic Resolution High (< 15 seconds per data point)Low (5-10 minutes per data point)
Intermediate Detection Yes (Zwitterion observed at ~1680 cm⁻¹)No (Quenching forces proton transfer)
Structural Specificity Moderate (Functional group vibrational shifts)Very High (Full atomic connectivity & mass)
Workflow Delay Real-time immediate feedbackHours to Days for data processing
Primary Utility Mechanistic profiling & scale-up safety[7]Final product purity & structural confirmation

Conclusion

Relying solely on offline sampling during the development of aza-Michael additions creates a dangerous blind spot regarding reaction kinetics. The synthesis of methyl 3-(methoxyamino)propanoate clearly demonstrates that quenching artifacts destroy transient zwitterionic intermediates before they can be analyzed. By integrating in-situ ATR-FTIR spectroscopy, process chemists gain a real-time, self-validating window into the reaction mechanism, enabling data-driven optimization that offline techniques simply cannot provide.

References

  • Combining ATR-FTIR Spectroscopy, HPLC, and NMR. Mettler Toledo. URL:[Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. National Institutes of Health (NIH). URL:[Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. URL:[Link]

  • A Selenourea-Thiourea Brønsted Acid Catalyst Facilitates Asymmetric Conjugate Additions of Amines to α,β-Unsaturated Esters. ACS Publications. URL:[Link]

  • Application of a Double Aza-Michael Reaction in a 'Click, Click, Cy-Click' Strategy: From Bench to Flow. National Institutes of Health (NIH PMC). URL:[Link]

  • Reaction Lab - Scale-up Systems. Scale-up Systems. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Methyl 3-(methoxyamino)propanoate

This document provides essential safety and logistical information for the proper disposal of methyl 3-(methoxyamino)propanoate (CAS 78191-05-6). As a trusted partner in your research, we aim to provide value beyond the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of methyl 3-(methoxyamino)propanoate (CAS 78191-05-6). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This guide is structured to explain the causality behind disposal choices, grounded in the known hazard profile of the compound and its structural analogs.

Hazard Profile Analysis: Understanding the "Why"

The known hazard classifications for methyl 3-(methoxyamino)propanoate are summarized below.

Hazard ClassGHS CodeDescriptionPotential Contribution
Flammable liquidsH226Flammable liquid and vapourThe propanoate ester structure contributes to flammability, similar to other common organic esters.[2]
Acute toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaledThe methoxyamino moiety, a derivative of hydroxylamine, is the likely source of systemic toxicity.[3][4]
Serious eye damageH318Causes serious eye damageHighly corrosive or irritating to the eyes, a common hazard for reactive organic molecules.
Skin irritationH315Causes skin irritationThe compound can cause inflammation and irritation upon skin contact.
Specific target organ toxicity — single exposureH336May cause drowsiness or dizzinessIndicates potential effects on the central nervous system following inhalation.

Table 1: GHS Hazard Profile for Methyl 3-(methoxyamino)propanoate.[1]

Expert Insights:

  • The Ester Backbone: The methyl propanoate portion of the molecule makes it a flammable organic liquid.[2] Disposal methods must mitigate ignition risks.

  • The Methoxyamino Moiety: This is the primary driver of the compound's toxicity profile. Hydroxylamine and its derivatives are known to be toxic and can cause respiratory sensitization with repeated exposure.[3][5] Therefore, all waste streams must be handled in a way that prevents inhalation, ingestion, or skin contact.

Given this profile, under no circumstances should this chemical be disposed of down the sanitary sewer .[6][7] Its flammability, toxicity, and potential environmental impact necessitate disposal as regulated hazardous waste.

Core Disposal Protocol: A Step-by-Step Guide

The following workflow provides a logical pathway for the proper segregation and disposal of all waste streams containing methyl 3-(methoxyamino)propanoate.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Assessment cluster_2 Disposal Stream cluster_3 Final Disposal start Waste Containing Methyl 3-(methoxyamino)propanoate is_neat Concentrated or Neat Liquid? start->is_neat is_aqueous Dilute Aqueous Solution? start->is_aqueous is_solid Contaminated Solid Waste? start->is_solid liquid_waste Liquid Hazardous Waste (Flammable & Toxic) Container is_neat->liquid_waste Yes is_aqueous->liquid_waste Yes solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes licensed_disposal Dispose via Licensed Hazardous Waste Contractor (Incineration Recommended) liquid_waste->licensed_disposal solid_waste->licensed_disposal

Caption: Disposal decision workflow for methyl 3-(methoxyamino)propanoate.

Step 1: Waste Collection and Segregation
  • Designate Waste Containers: Use clearly labeled, compatible containers for waste collection. For liquid waste, use a container designated for "Flammable Organic Liquids" or a specific container for this waste stream if generated in high volume. Solid waste should be collected in a designated "Solid Hazardous Waste" container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly acids, bases, or strong oxidizing agents, to prevent unforeseen reactions.[8]

  • Container Integrity: Ensure waste containers are in good condition, not leaking, and are kept closed with a proper cap when not in use.[9]

Step 2: Disposing of Different Waste Forms

A. Concentrated/Unused Methyl 3-(methoxyamino)propanoate:

  • This is the most hazardous form. It must be collected in a sealed, properly labeled container.

  • The container label should include the full chemical name, CAS number, and appropriate hazard pictograms (flammable, toxic, corrosive).

  • Arrange for pickup and disposal via a licensed chemical waste management company.[6][9] The recommended disposal method is high-temperature incineration with flue gas scrubbing.[6]

B. Dilute Aqueous Solutions (e.g., from quenching reactions):

  • Even in dilute form, the toxicity of the methoxyamino group presents a risk to aquatic life and wastewater treatment systems.[7]

  • Do not dispose of down the drain.

  • Collect all dilute aqueous solutions in a labeled hazardous waste container. While not as flammable as the neat material, it should still be treated as toxic aqueous waste.

C. Contaminated Solid Waste (Gloves, Paper Towels, Silica Gel):

  • Personal Protective Equipment (PPE): Used gloves, bench paper, and other contaminated disposable lab supplies should be collected in a separate, sealed plastic bag.

  • This bag should then be placed into the main "Solid Hazardous Waste" drum for your laboratory.

  • Glassware: Reusable glassware should be decontaminated. Triple rinse with a suitable organic solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous liquid waste. Subsequent rinses can be managed according to standard lab procedures. Punctured or broken contaminated glassware must be disposed of in a designated sharps container for hazardous waste.[6][10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[6]

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[2]

  • Ventilate: Increase ventilation in the area by opening sashes or turning on local exhaust.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill.[7][11] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[2][6]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and water for disposal as hazardous waste.

Conclusion: A Commitment to Safety

The proper disposal of methyl 3-(methoxyamino)propanoate is a critical aspect of laboratory safety and environmental responsibility. Based on its classification as a flammable, toxic, and irritating compound, all waste streams must be managed through a licensed hazardous waste contractor. By adhering to the protocols outlined in this guide, researchers can ensure a safe working environment while upholding the principles of chemical stewardship.

References

  • methyl 3-(methoxyamino)propanoate — Chemical Substance Information. NextSDS. Available from: [Link]

  • Evaluating Ethyl Propanoate as a Waste Treatment Agent. (2025, July 22). Patsnap Eureka. Available from: [Link]

  • Section 2. Hazards identification. ChemView. Available from: [Link]

  • Propanoic acid, cyclohexyl ester. (2018, June 22). Synerzine. Available from: [Link]

  • Methoxyamine. Wikipedia. Available from: [Link]

  • Chemical Waste Recycling: Ester Solvents Reuse Technology (CAS 123-86-4/623-53-0). SunSirs. Available from: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Georgia. Available from: [Link]

  • 3-methylpent-3-en-2-one - Registration Dossier. ECHA. Available from: [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). VA.gov. Available from: [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.